molecular formula C10H17FN4O B11748384 3-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide

3-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11748384
M. Wt: 228.27 g/mol
InChI Key: NLWRTINZPHHRQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Fluoroethyl Group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide under basic conditions.

    Amination and Carboxamide Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amino group or the pyrazole ring.

    Reduction: Reduction reactions may target the carboxamide group or the pyrazole ring.

    Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Research indicates that 3-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide exhibits several key biological activities:

  • Enzyme Inhibition : It has shown potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. The compound may interact with specific enzymes, leading to the inhibition of critical pathways for cell proliferation and inflammation .
  • Receptor Modulation : The compound may modulate receptor functions, influencing cellular signaling pathways associated with cancer and inflammatory responses.
  • Anticancer Properties : Preliminary studies suggest that it inhibits cell proliferation in various cancer cell lines, including non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15), indicating its potential as an anticancer agent .
  • Anti-inflammatory Effects : It demonstrates potential anti-inflammatory activity by modulating immune responses and inhibiting specific enzymes involved in inflammatory pathways .

Applications in Medicinal Chemistry

The applications of this compound span several areas:

  • Drug Development : Given its biological activities, the compound is being explored for the development of new therapeutic agents targeting cancer and inflammatory diseases. Its structure allows for modifications that can enhance efficacy and reduce side effects.
  • Synthetic Intermediate : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules with potential pharmacological activities.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of various pyrazole derivatives, this compound was found to significantly inhibit cell growth in multiple cancer lines. The study highlighted the compound's ability to induce apoptosis in cancer cells through enzyme inhibition mechanisms, showcasing its promise as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory properties of this compound revealed that it effectively reduces pro-inflammatory cytokine production in vitro. The findings suggest that it could be utilized in formulating new treatments for chronic inflammatory conditions such as arthritis or colitis .

Mechanism of Action

The mechanism of action of 3-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group may enhance its binding affinity, while the pyrazole ring can interact with active sites through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1H-pyrazole-4-carboxamide: Lacks the diethyl and fluoroethyl groups, which may affect its biological activity.

    N,N-Diethyl-1H-pyrazole-4-carboxamide: Lacks the amino and fluoroethyl groups, potentially altering its chemical reactivity.

    1-(2-Fluoroethyl)-1H-pyrazole-4-carboxamide: Lacks the amino and diethyl groups, which may influence its pharmacokinetic properties.

Uniqueness

3-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide is unique due to the combination of its functional groups, which can confer specific chemical and biological properties. The presence of the fluoroethyl group, in particular, may enhance its stability and binding affinity in biological systems.

Biological Activity

3-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole class of heterocyclic compounds. Its molecular formula is C10H15FN4OC_{10}H_{15}FN_{4}O with a molecular weight of 228.27 g/mol. The compound's structure features a pyrazole ring, an amino group, and a carboxamide functional group, which contribute to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor and receptor modulator. The presence of the fluorinated ethyl substituent enhances its reactivity and may influence its pharmacological profile. Key areas of biological activity include:

  • Antitumor Properties : The compound has shown promising results in inhibiting tumor cell proliferation.
  • Antioxidant Activity : It exhibits strong radical scavenging capabilities, which are beneficial in combating oxidative stress.
  • Enzyme Inhibition : It may interact with specific enzymes, influencing various biochemical pathways.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntitumorInhibits growth of various cancer cell lines (e.g., HeLa, MCF7)
AntioxidantScavenges free radicals effectively
Enzyme InhibitionModulates activity of specific enzymes involved in metabolic pathways

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor properties against several cancer cell lines. For instance, it has been evaluated against HeLa (cervical cancer), MCF7 (breast cancer), and SKOV3 (ovarian cancer) cells, showing micromolar IC50 values that indicate potent inhibitory effects on cell proliferation .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed using various assays, including the DPPH radical scavenging assay. Results indicate that it possesses excellent radical scavenging activity comparable to established antioxidants like Trolox. The structure–activity relationship (SAR) studies suggest that the free amino group on the pyrazole ring significantly contributes to its antioxidant properties .

Enzyme Inhibition Studies

Further investigations into enzyme inhibition have revealed that this compound can inhibit specific phosphodiesterase isoforms (PDE4B and PDE4D), which are involved in inflammatory processes. The IC50 values for these interactions were found to be in the low micromolar range, indicating substantial efficacy in modulating inflammatory responses .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on various cancer cell lines demonstrated a reduction in cell viability below 20% at certain concentrations. This suggests its potential as a lead compound for developing new anticancer agents .

Case Study 2: Antioxidant Activity

In another study focusing on antioxidant properties, the compound was shown to effectively inhibit lipid peroxidation and reduce reactive oxygen species (ROS) production in vitro. These findings support its application in oxidative stress-related diseases .

Properties

Molecular Formula

C10H17FN4O

Molecular Weight

228.27 g/mol

IUPAC Name

3-amino-N,N-diethyl-1-(2-fluoroethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C10H17FN4O/c1-3-14(4-2)10(16)8-7-15(6-5-11)13-9(8)12/h7H,3-6H2,1-2H3,(H2,12,13)

InChI Key

NLWRTINZPHHRQR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CN(N=C1N)CCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.